Boc-D-N-Me-Phe DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

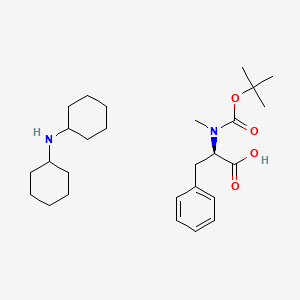

Boc-D-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product, Boc-D-N-Me-Phe, is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-N-Me-Phe DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Oxidized derivatives of phenylalanine.

Reduction: Reduced forms of the compound.

Substitution: Compounds with different protecting groups or functional groups.

Applications De Recherche Scientifique

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-N-Me-Phe DCHA is commonly employed in solid-phase peptide synthesis due to its protective group strategy. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the stepwise assembly of peptides. This method is advantageous for synthesizing complex peptides with multiple functional groups.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boc | TFA (Trifluoroacetic Acid) | Mild conditions, high yields | Sensitive to moisture |

| Fmoc | Piperidine | Stable under basic conditions | Requires stronger bases |

| Pbf | TFA | Lower levels of side reactions | More complex deprotection |

Applications in Drug Development

3.1 Development of Therapeutic Peptides

This compound has been utilized in the design of therapeutic peptides targeting specific biological pathways. Its incorporation into peptides can enhance binding affinity and specificity towards receptors or enzymes.

Case Study: Anticancer Peptides

Research has demonstrated that peptides synthesized using this compound exhibit improved cytotoxicity against cancer cell lines compared to their non-modified counterparts. The presence of the N-methyl group contributes to increased hydrophobic interactions with target proteins, enhancing therapeutic efficacy .

Biochemical Research

4.1 Studying Protein-Protein Interactions

This compound can be integrated into peptide probes to study protein-protein interactions within cellular environments. By labeling these peptides with fluorescent tags, researchers can visualize interactions in real-time using techniques such as Förster Resonance Energy Transfer (FRET).

Table 2: Applications of this compound in Biochemical Studies

| Application | Description |

|---|---|

| Protein Interaction Studies | Used as a probe to study dynamic interactions |

| Structural Biology | Aids in crystallization studies of protein complexes |

| Drug Design | Assists in developing inhibitors for specific targets |

Mécanisme D'action

The mechanism of action of Boc-D-N-Me-Phe DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Boc-D-N-Me-Phe DCHA is unique due to its specific methylation and protection pattern, which provides stability and reactivity in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of ease of deprotection and incorporation into complex peptide structures .

Activité Biologique

Boc-D-N-Me-Phe DCHA (Boc-D-N-Methylphenylalanine DCHA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure

This compound is a derivative of phenylalanine, modified to enhance its biological properties. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a DCHA (dichloroacetate) moiety that may influence its solubility and interaction with biological targets.

Receptor Interactions

This compound has been evaluated for its activity at various receptors, particularly in the context of melanocortin receptors (mMCs). The melanocortin system plays a crucial role in numerous physiological processes, including energy homeostasis, inflammation, and pigmentation.

- Agonist Activity : In studies assessing agonist activity at mMC1R, mMC3R, mMC4R, and mMC5R, Boc-D-N-Me-Phe demonstrated varying degrees of efficacy. Notably, it showed partial activation at mMC4R, contributing to approximately 25% of the maximal response observed with the endogenous agonist NDP-MSH at high concentrations (100 μM) .

- Antagonist Activity : The compound was also screened for antagonist properties against NDP-MSH at mMC3R. However, it did not exhibit significant antagonist activity under the tested conditions .

| Peptide/Compound | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |

|---|---|---|---|---|

| Boc-D-N-Me-Phe | >100 μM | >100 μM | 25% activation | Not tested |

| NDP-MSH | 0.012±0.001 | 0.074±0.006 | 0.47±0.03 | 0.21±0.01 |

Therapeutic Implications

The pharmacological profile of Boc-D-N-Me-Phe suggests potential applications in treating conditions related to dysregulation of melanocortin signaling. Given its partial agonistic properties at mMC4R, it may be explored for therapeutic interventions in obesity and metabolic disorders where melanocortin pathways are implicated.

Study on Melanocortin Receptor Activity

A study conducted by researchers utilized HEK293 cells stably expressing various melanocortin receptors to assess the biological activity of this compound along with other tetrapeptides. The results indicated that while Boc-D-N-Me-Phe did not fully activate the receptors at high concentrations, it contributed to significant receptor activation compared to baseline controls .

Immune Modulation Studies

Further investigations into the immune-modulating effects of this compound revealed its potential role in influencing leukocyte behavior. Specifically, studies on C5a signaling pathways indicated that modifications of peptide sequences could enhance or inhibit immune responses . This suggests that Boc-D-N-Me-Phe may have applications beyond metabolic regulation, possibly in immune therapeutics.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.